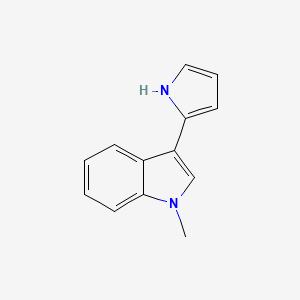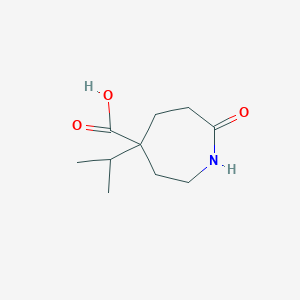
4-Isopropyl-7-oxoazepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-Isopropyl-7-oxoazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Isopropyl-7-oxoazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, including as a precursor for drug development.
Industry: Limited use in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-7-oxoazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Isopropyl-7-oxoazepane-4-carboxylic acid can be compared with other similar compounds, such as:
- 4-Isopropyl-7-oxoazepane-4-carboxamide
- 4-Isopropyl-7-oxoazepane-4-carboxylate
These compounds share a similar core structure but differ in functional groups, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
7-oxo-4-propan-2-ylazepane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(2)10(9(13)14)4-3-8(12)11-6-5-10/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
GDTVOYXLHPRKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(=O)NCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
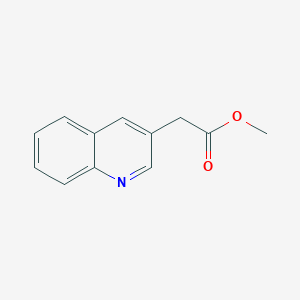
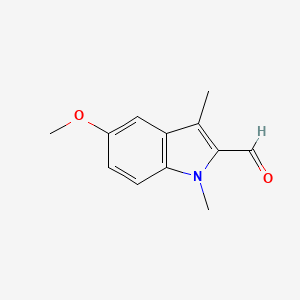
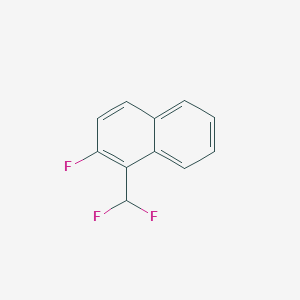

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)

